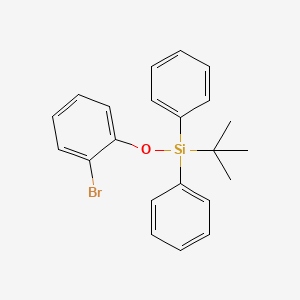
(2-Bromophenoxy)(tert-butyl)diphenylsilane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
. This compound is characterized by the presence of a bromophenoxy group attached to a tert-butyl-diphenylsilane moiety, making it a versatile molecule for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (2-Bromophenoxy)(tert-butyl)diphenylsilane typically involves the reaction of 2-bromophenol with tert-butyl-diphenylchlorosilane in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent any unwanted side reactions. The reaction mixture is stirred at room temperature for several hours until the reaction is complete. The product is then purified using column chromatography to obtain the desired compound in high yield .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure maximum yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process. The final product is subjected to rigorous quality control measures to ensure it meets the required specifications for various applications .
化学反応の分析
Types of Reactions: (2-Bromophenoxy)(tert-butyl)diphenylsilane undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The phenoxy group can undergo oxidation to form quinones or other oxidized derivatives.
Reduction Reactions: The bromine atom can be reduced to form the corresponding phenoxy derivative.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydride, potassium tert-butoxide, and various nucleophiles. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide or tetrahydrofuran.
Oxidation Reactions: Reagents such as potassium permanganate, chromium trioxide, or hydrogen peroxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed:
Substitution Reactions: The major products are the substituted phenoxy derivatives.
Oxidation Reactions: The major products are oxidized phenoxy derivatives such as quinones.
Reduction Reactions: The major products are the reduced phenoxy derivatives.
科学的研究の応用
(2-Bromophenoxy)(tert-butyl)diphenylsilane has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of various organosilicon compounds and as a reagent in organic synthesis.
Biology: It is used in the study of enzyme inhibition and as a probe for investigating biological pathways.
Industry: It is used in the production of specialty chemicals, polymers, and materials with unique properties
作用機序
The mechanism of action of (2-Bromophenoxy)(tert-butyl)diphenylsilane involves its interaction with specific molecular targets and pathways. The bromophenoxy group can interact with nucleophilic sites in enzymes or receptors, leading to inhibition or modulation of their activity. The tert-butyl-diphenylsilane moiety can enhance the compound’s stability and lipophilicity, facilitating its interaction with hydrophobic regions of biological molecules .
類似化合物との比較
- (4-Bromophenoxy)(tert-butyl)dimethylsilane
- (2-Bromoethoxy)(tert-butyl)diphenylsilane
- (2-(2-bromophenoxy)ethyl)(tert-butyl)diphenylsilane
Comparison:
- (4-Bromophenoxy)(tert-butyl)dimethylsilane: This compound has a similar structure but with a dimethylsilane moiety instead of a diphenylsilane moiety. It exhibits different reactivity and applications due to the difference in the silicon substituents.
- (2-Bromoethoxy)(tert-butyl)diphenylsilane: This compound has an ethoxy group instead of a phenoxy group, leading to different chemical properties and reactivity.
- (2-(2-bromophenoxy)ethyl)(tert-butyl)diphenylsilane: This compound has an additional ethyl spacer between the bromophenoxy group and the silicon atom, affecting its steric and electronic properties .
生物活性
(2-Bromophenoxy)(tert-butyl)diphenylsilane is an organosilicon compound notable for its unique structural features, which include a bromophenoxy group, a tert-butyl group, and two phenyl groups attached to a silicon atom. This compound has garnered attention in medicinal chemistry for its potential biological activities, particularly as an enzyme inhibitor or receptor modulator.
Chemical Structure and Properties
- Molecular Formula : C24H27BrO2Si
- Molecular Weight : Approximately 439.46 g/mol
The presence of the bromine atom enhances the compound's reactivity, facilitating nucleophilic substitution reactions and other transformations. The tert-butyl group contributes to its hydrophobicity, potentially influencing its biological interactions.
The biological activity of this compound may involve various mechanisms depending on its application:
- Enzyme Inhibition : The compound may bind to the active sites of enzymes, preventing substrate binding and subsequent catalysis.
- Receptor Modulation : It may interact with specific receptors, altering signaling pathways.
Antimicrobial Activity
Recent studies have explored the antimicrobial properties of compounds structurally similar to this compound. For instance, derivatives with a tert-butyl moiety have shown promising activity against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens. The minimum inhibitory concentration (MIC) values for some derivatives ranged from 4 μg/mL to 8 μg/mL against these bacteria .
Cytotoxicity Assessment
Toxicity profiles are crucial for evaluating the safety of new compounds. In studies involving cell lines such as MCF-7, certain derivatives exhibited high tolerability even at concentrations significantly exceeding their MICs. For instance, one compound maintained 100% cell viability at concentrations up to 32 μg/mL .
Comparative Analysis with Related Compounds
A comparative analysis of this compound with similar compounds reveals variations in biological activity:
| Compound Name | Molecular Formula | Key Features | Notable Activity |
|---|---|---|---|
| (4-Bromophenoxy)(tert-butyl)diphenylsilane | C24H27BrO2Si | Similar structure; different bromine position | Moderate antibacterial activity |
| (2-Chlorophenoxy)(tert-butyl)diphenylsilane | C24H27ClO2Si | Chlorine instead of bromine | Varies in reactivity |
| (Phenoxy)(tert-butyl)diphenylsilane | C23H25O2Si | Lacks halogen; differing biological activity | Lower antibacterial potential |
Case Studies
- Enzyme Inhibition Study : A derivative of this compound was tested for its ability to inhibit a specific enzyme involved in bacterial cell wall synthesis. The results indicated significant inhibition at low micromolar concentrations, suggesting potential as an antibiotic agent.
- Toxicity Profile Analysis : During toxicity assessments on various cancer cell lines, certain derivatives demonstrated favorable profiles, maintaining high cell viability while exhibiting antibacterial properties. This dual activity highlights their potential as therapeutic agents in both cancer and infectious diseases.
特性
CAS番号 |
835629-58-8 |
|---|---|
分子式 |
C22H23BrOSi |
分子量 |
411.4 g/mol |
IUPAC名 |
(2-bromophenoxy)-tert-butyl-diphenylsilane |
InChI |
InChI=1S/C22H23BrOSi/c1-22(2,3)25(18-12-6-4-7-13-18,19-14-8-5-9-15-19)24-21-17-11-10-16-20(21)23/h4-17H,1-3H3 |
InChIキー |
ZTOJVLLMSKGIOH-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC3=CC=CC=C3Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















